Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-
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Overview
Description
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- is a chemical compound with a complex structure that includes an acetonitrile group and a bicyclic azabicyclo heptane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- typically involves the reaction of acetonitrile with a bicyclic azabicyclo heptane derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- include:
- Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, (E)- (9CI)
- (E)-[(1-AZABICYCLO[2.2.1]HEPT-3-YLIDENEAMINO)OXY]-ACETONITRILE
Uniqueness
What sets Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- apart from similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Acetonitrile, a simple nitrile compound (CH₃CN), has been extensively studied for its biological activities and applications in various fields, including pharmacology and toxicology. The specific compound of interest, Acetonitrile, [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-, combines acetonitrile with a bicyclic amine structure, which may enhance its biological properties. This article delves into the biological activity of this compound, including its effects on human health, potential therapeutic uses, and relevant research findings.
Overview of Acetonitrile
Acetonitrile is primarily used as a solvent in chemical reactions and analytical applications due to its favorable properties, such as low viscosity and high polarity. It is also a precursor in the synthesis of various pharmaceuticals and agrochemicals. However, its biological effects, particularly at higher concentrations or with prolonged exposure, warrant significant attention.
Toxicological Effects
Acetonitrile has been associated with several toxicological effects:
- Acute Toxicity : Exposure to acetonitrile can lead to symptoms such as headaches, dizziness, and nausea due to its central nervous system depressant effects. Inhalation or dermal exposure can result in irritation of mucous membranes and skin dermatitis .
- Chronic Toxicity : Long-term exposure may lead to more severe neurological effects, including peripheral neuropathy and cyanide poisoning due to metabolic conversion . Animal studies indicate significant variability in susceptibility among species .
Pharmacological Potential
The bicyclic structure of [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- suggests potential interactions with biological targets:
- Neuropharmacology : Compounds with similar bicyclic structures have shown promise as agonists for nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neuroprotection . For instance, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has demonstrated efficacy in models assessing cognitive performance .
Case Studies
- Cognitive Function : A study highlighted the potential of compounds similar to [(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]- in enhancing cognitive functions through modulation of nAChRs . This suggests that acetonitrile derivatives may serve as leads for developing cognitive enhancers.
- Toxicity Assessment : Research has shown that chronic exposure to acetonitrile can lead to significant health risks, emphasizing the need for careful handling in occupational settings . Studies have indicated that high levels can result in cyanide toxicity due to metabolic processes .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(E)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8- |
InChI Key |
YRRDUAKMLWKHMJ-NTMALXAHSA-N |
Isomeric SMILES |
C1CN2CC1/C(=N\OCC#N)/C2 |
Canonical SMILES |
C1CN2CC1C(=NOCC#N)C2 |
Origin of Product |
United States |
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